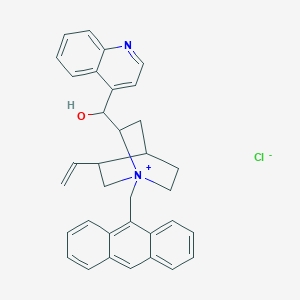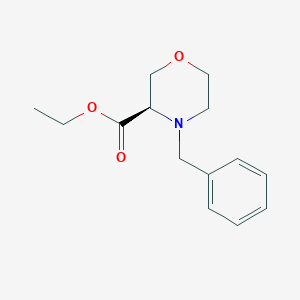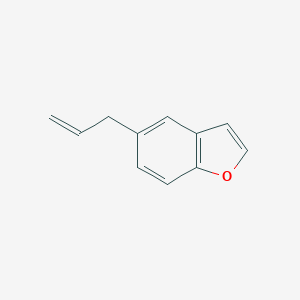![molecular formula C8H13NO2 B172800 Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate CAS No. 122684-38-2](/img/structure/B172800.png)
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate, also known as MAHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of bicyclic compounds and has a unique molecular structure that makes it an interesting subject for research.
Wirkmechanismus
The mechanism of action of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is not fully understood, but it is believed to act on various molecular targets in the body, including enzymes and receptors. Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. It has also been found to interact with various receptors, including the nicotinic acetylcholine receptor and the serotonin receptor.
Biochemische Und Physiologische Effekte
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been found to exhibit various biochemical and physiological effects in the body. It has been found to have analgesic, anti-inflammatory, and anti-tumor properties. It has also been found to improve cognitive function and memory. Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been found to have a low toxicity profile and is generally well-tolerated in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. It has also been found to exhibit significant biological activity, making it a useful tool for studying various molecular targets in the body. However, Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate also has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate. One area of interest is the development of new drugs based on the structure of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate. Another area of interest is the study of the mechanism of action of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate and its interaction with various molecular targets in the body. Additionally, the synthesis of new derivatives of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate and their biological activity could also be an area of future research.
Synthesemethoden
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate can be synthesized using various methods, including the Mannich reaction and the Pictet-Spengler reaction. The Mannich reaction involves the condensation of formaldehyde, an amine, and a ketone or aldehyde, while the Pictet-Spengler reaction involves the condensation of an amino acid or its derivative with an aldehyde or ketone. Both methods have been successfully used to synthesize Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate with high yields and purity.
Wissenschaftliche Forschungsanwendungen
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been found to exhibit significant biological activity against various diseases, including cancer, inflammation, and infectious diseases. It has also been used as a building block for the synthesis of various drugs.
Eigenschaften
IUPAC Name |
methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)7-5-9-3-2-6(7)4-9/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBCACDXSOCLCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN2CCC1C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557791 |
Source


|
| Record name | Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate | |
CAS RN |
121564-88-3 |
Source


|
| Record name | Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate](/img/structure/B172717.png)


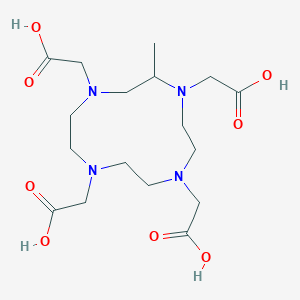
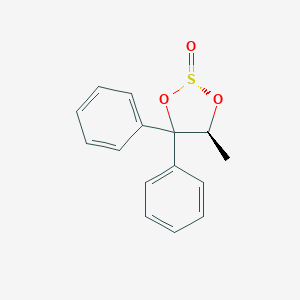
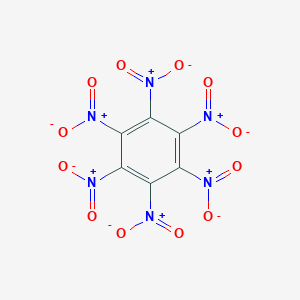

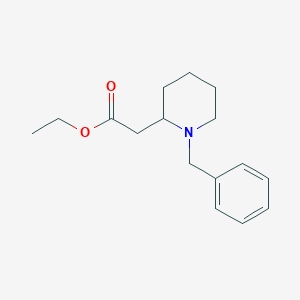
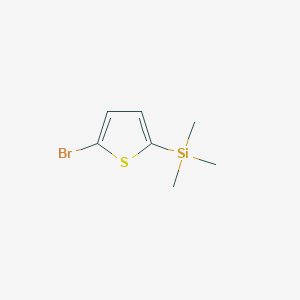
![[4-[4-(3-Methyl-6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoate](/img/structure/B172741.png)

